molecular formula C9H6Cl2O B6265615 1-(2,6-dichlorophenyl)prop-2-en-1-one CAS No. 1547150-34-4

1-(2,6-dichlorophenyl)prop-2-en-1-one

Cat. No. B6265615
CAS RN: 1547150-34-4
M. Wt: 201
InChI Key:
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Description

1-(2,6-Dichlorophenyl)prop-2-en-1-one, also known as 2,6-dichloro-1-phenyl-1-propene and 2,6-dichloro-α-methylbenzene, is an organic compound with a wide range of applications. It is a colorless liquid with a sweet, pungent odor, and is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound is also used in the production of polymers, plastics, and other materials.

Scientific Research Applications

1-(2,6-Dichlorophenyl)prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been used as a starting material for the synthesis of drugs, such as anti-inflammatory agents, anti-cancer agents, and anti-fungal agents. In materials science, it has been used as a starting material for the synthesis of polymers, plastics, and other materials. In biochemistry, it has been studied for its potential applications in the fields of enzyme inhibition and protein folding.

Mechanism of Action

1-(2,6-Dichlorophenyl)prop-2-en-1-one is thought to interact with enzymes and proteins by forming a covalent bond with a reactive group on the enzyme or protein. This covalent bond is believed to alter the structure of the enzyme or protein, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dichlorophenyl)prop-2-en-1-one are not well understood. However, it is thought to have anti-inflammatory, anti-cancer, and anti-fungal properties. It is also thought to have an effect on enzyme inhibition and protein folding.

Advantages and Limitations for Lab Experiments

1-(2,6-Dichlorophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a stable compound, and can be easily synthesized in high yields. It is also a relatively inexpensive compound, making it cost effective for use in laboratory experiments. However, it is also a toxic compound, and must be handled with care.

Future Directions

There are several potential future directions for research on 1-(2,6-Dichlorophenyl)prop-2-en-1-one. These include further studies on its biochemical and physiological effects, as well as its potential applications in medicinal chemistry, materials science, and biochemistry. Additionally, further research could be done to explore its potential use as a starting material for the synthesis of other compounds. Finally, further research could be done to explore its potential use as an enzyme inhibitor or protein folding agent.

Synthesis Methods

1-(2,6-Dichlorophenyl)prop-2-en-1-one can be synthesized in several ways. One method involves the reaction of 1-(2,6-dichlorophenyl)prop-2-en-1-onebenzaldehyde and 1-chloropropene in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-(2,6-dichlorophenyl)prop-2-en-1-onebenzene and propene in the presence of a catalyst, such as palladium on carbon.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichlorophenyl)prop-2-en-1-one involves the condensation of 2,6-dichlorobenzaldehyde with propenone in the presence of a base.", "Starting Materials": [ "2,6-dichlorobenzaldehyde", "propenone", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2,6-dichlorobenzaldehyde to a reaction flask", "Add propenone to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture to remove the drying agent", "Concentrate the filtrate under reduced pressure to obtain the product" ] }

CAS RN

1547150-34-4

Product Name

1-(2,6-dichlorophenyl)prop-2-en-1-one

Molecular Formula

C9H6Cl2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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